4-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide
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Overview
Description
The compound “4-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring and a benzenecarboxamide moiety . These structural components are often found in various pharmacologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving various reagents and conditions . The synthesis could potentially involve the formation of the thiadiazole ring, followed by the attachment of the benzenecarboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a benzenecarboxamide group. The thiadiazole ring is a five-membered ring containing three nitrogen atoms and one sulfur atom . The benzenecarboxamide group consists of a benzene ring attached to a carboxamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the thiadiazole ring and the benzenecarboxamide group could potentially undergo various chemical reactions .Scientific Research Applications
Solvent-Induced Tautomerism
- Effect of Solvent Polarizability on Tautomerism : A study examined the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, revealing that the equilibrium does not depend on the solvent's electric dipole moment but rather on its electric polarizability. Additionally, the presence of substituents in these molecules significantly affects the tautomeric equilibrium (Matwijczuk et al., 2017).
Synthesis and Characterization
Oxidative Dimerization of Thioamides : Research on the preparation of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides showcased an efficient methodology for synthesizing thiadiazoles, contributing to the development of compounds with potential biological activities (Takikawa et al., 1985).
Synthesis of Thiadiazolobenzamide and Metal Complexes : Another study focused on the synthesis of a thiadiazolobenzamide compound and its complexes with nickel and palladium, providing insight into their structural characteristics and potential applications in materials science (Adhami et al., 2012).
Biological Activity
Antimicrobial Agents : Compounds integrating the thiadiazole scaffold with benzamide groups have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents with potential for treating various infections (Desai et al., 2011).
Insecticidal Activity : A novel methodology for synthesizing benzamide derivatives incorporating the thiadiazole moiety was explored, with some compounds demonstrating significant insecticidal activity. This research opens avenues for developing new pesticides (Mohamed et al., 2020).
Spectroscopic Studies
- Fluorescence Effects in Bio-active Compounds : The fluorescence properties of certain thiadiazole-derived compounds were studied, highlighting the impact of molecular aggregation and the position of the amino group on fluorescence effects. This research is significant for applications in sensing and molecular imaging (Matwijczuk et al., 2018).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, cancer treatment, and the management of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects. These effects could potentially include changes in cell signaling, gene expression, and metabolic processes.
Biochemical Analysis
Biochemical Properties
In a biochemical context, 4-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including functional groups and overall molecular shape .
Cellular Effects
The effects of this compound on cellular processes could be diverse, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects would likely depend on the concentration of the compound and the type of cells involved.
Molecular Mechanism
The molecular mechanism of action for this compound would depend on its biochemical properties and cellular effects. It could potentially bind to specific biomolecules, inhibit or activate enzymes, or induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound could vary with dosage. This could include threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve specific transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound could be influenced by various factors, including targeting signals or post-translational modifications. These factors could direct the compound to specific compartments or organelles within the cell .
Properties
IUPAC Name |
4-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c1-14-10(16)13-9(17-14)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTKGKYCIMVYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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